molecular formula C8H13N3O2 B1456748 5-Tert-butyl-1,3-oxazole-4-carbohydrazide CAS No. 1426904-72-4

5-Tert-butyl-1,3-oxazole-4-carbohydrazide

Cat. No. B1456748
M. Wt: 183.21 g/mol
InChI Key: RJUORJRQFRIWHZ-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3-oxazole-4-carbohydrazide is a chemical compound with the molecular formula C8H13N3O2 . It has a molecular weight of 183.21 .


Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide is represented by the formula C8H13N3O2 . The InChI code for this compound is 1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) .


Physical And Chemical Properties Analysis

5-Tert-butyl-1,3-oxazole-4-carbohydrazide has a predicted density of 1.147±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Oxazole derivatives have been found to exhibit antimicrobial activity . A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .
    • Method : The compounds were tested against S. aureus, E. coli, P. aeruginosa and C. albicans . Ampicillin and streptomycin were used as reference drugs for antibacterial activity and fluconazole, ketaconazole and clotrimazole were used for antifungal activity .
    • Results : The results of these tests were not specified in the source .
  • Synthesis of New Chemical Entities

    • Field : Organic Chemistry
    • Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives .
    • Method : Various synthetic approaches like condensation, [3+2] cycloaddition, C-H silyation, 1, 2 amino-oxygenation, oxidative cyclization reactions are reviewed .
    • Results : The results of these syntheses were not specified in the source .
  • Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : Oxazole derivatives have been found to exhibit anticancer activity . They are a part of many medicinal compounds, including mubritinib, a tyrosine kinase inhibitor .
    • Method : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The results of these tests were not specified in the source .
  • Anti-inflammatory Activity

    • Field : Medicinal Chemistry
    • Application : Oxazole derivatives have been found to exhibit anti-inflammatory activity . They are a part of many medicinal compounds, including oxaprozin, a COX-2 inhibitor .
    • Method : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The results of these tests were not specified in the source .
  • Antidiabetic Activity

    • Field : Medicinal Chemistry
    • Application : Oxazole derivatives have been found to exhibit antidiabetic activity . They are a part of many medicinal compounds, including aleglitazar .
    • Method : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The results of these tests were not specified in the source .
  • Antiobesity Activity

    • Field : Medicinal Chemistry
    • Application : Oxazole derivatives have been found to exhibit antiobesity activity .
    • Method : The specific methods of application or experimental procedures were not specified in the source .
    • Results : The results of these tests were not specified in the source .

Safety And Hazards

The safety information available indicates that 5-Tert-butyl-1,3-oxazole-4-carbohydrazide may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-tert-butyl-1,3-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUORJRQFRIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-1,3-oxazole-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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